molecular formula C₁₁H₁₆ClNO₂ B1146750 Methyl (2s)-3-amino-2-benzylpropanoate hydrochloride CAS No. 864182-47-8

Methyl (2s)-3-amino-2-benzylpropanoate hydrochloride

Cat. No.: B1146750
CAS No.: 864182-47-8
M. Wt: 229.7
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Description

Methyl (2s)-3-amino-2-benzylpropanoate hydrochloride is a chiral β-amino ester derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a benzyl group and a protected amino side chain on a propanoate ester backbone, making it a valuable scaffold for the construction of more complex molecules. Its primary research application lies in the synthesis of β-lactam rings, which are core structures in antibiotics and other pharmacologically active compounds. The choice of protective groups on the amino functionality is critical for the outcome of such cyclization reactions, as it can significantly influence stereoselectivity and prevent the formation of side products like aziridines or dehydropeptides . This reagent is particularly useful in stereoselective preparation routes, such as those involving Mitsunobu or other cyclization conditions, to achieve β-lactam pseudopeptides with high diastereoselectivity . Furthermore, the structural motif of a benzyl-protected amino acid ester is frequently employed in the development of enzyme inhibitors and receptor antagonists. Researchers utilize this compound as a key intermediate in the synthesis of potential therapeutic agents, where its chiral center ensures the desired stereochemical configuration of the final product. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl (2S)-2-(aminomethyl)-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJFZHXXSXJPDR-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Starting material : (2S)-3-Amino-2-benzylpropanoic acid ([α]D²⁵ = +12.5°, c = 1 in H₂O).

  • Reagents : Methanol (anhydrous), thionyl chloride (SOCl₂).

  • Conditions :

    • Dissolve the amino acid in methanol (1:10 w/v ratio).

    • Add SOCl₂ dropwise at 0°C (1.2–1.5 eq. relative to amino acid).

    • Reflux for 12–24 hours under nitrogen.

  • Workup : Remove excess methanol under reduced pressure, precipitate the hydrochloride salt with diethyl ether, and recrystallize from ethanol/ethyl acetate.

Key Data:

ParameterValueSource
Yield85–93%
Optical Purity>99% ee (retained)
Purity (HPLC)≥98%

Mechanistic Insight : Thionyl chloride generates HCl in situ, protonating the amino group to prevent nucleophilic interference during esterification. Racemization is minimized by avoiding prolonged heating above 60°C.

Enantioselective Synthesis via Asymmetric Hydrogenation

For cases where the β-amino acid is unavailable, asymmetric hydrogenation of α,β-unsaturated esters provides stereochemical control.

Substrate Preparation

  • Synthesize methyl (Z)-3-(benzylideneamino)-2-benzylpropenoate via condensation of 2-benzylmalonaldehyde with methyl glycinate.

Hydrogenation Conditions

  • Catalyst : Ru-(S)-BINAP complex (0.5 mol%).

  • Pressure : 50 bar H₂ in tetrahydrofuran (THF) at 25°C.

  • Duration : 12–18 hours.

Key Data:

ParameterValueSource
Conversion98%
Enantiomeric Excess95–97% ee
Isolated Yield82%

Advantage : This method avoids racemization risks associated with acidic conditions.

Resolution of Racemic Mixtures Using Chiral Acids

When starting from racemic 3-amino-2-benzylpropanoic acid, chiral resolution ensures access to the (2S)-enantiomer.

Diastereomeric Salt Formation

  • Resolving agent : L-(+)-Tartaric acid (1 eq.) in ethanol/water (3:1).

  • Process : Heat the racemic amine and tartaric acid to 60°C, cool to 0°C, and filter the precipitated (2S)-tartrate salt.

  • Liberation : Treat the salt with aqueous NaOH, extract the free base, and proceed to esterification.

Key Data:

ParameterValueSource
Resolution Efficiency40–45% (theoretical max: 50%)
ee After Resolution≥99%

Limitation : Low atom economy due to discard of the (2R)-enantiomer.

Protection-Deprotection Strategy for Acid-Sensitive Substrates

For substrates prone to degradation under acidic conditions, a Boc-protected intermediate mitigates side reactions.

Stepwise Synthesis

  • Protection : Treat (2S)-3-amino-2-benzylpropanoic acid with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9).

  • Esterification : React Boc-protected acid with SOCl₂/MeOH.

  • Deprotection : Remove Boc group with 4 M HCl in dioxane.

Key Data:

ParameterValueSource
Boc Protection Yield89%
Overall Yield74%

Advantage : Prevents intramolecular lactamization during esterification.

Comparative Analysis of Methods

MethodYieldee (%)ScalabilityCost Efficiency
Direct Esterification85–93%>99HighHigh
Asymmetric Hydrogenation82%95–97ModerateLow (catalyst)
Chiral Resolution40–45%≥99LowModerate
Protection-Deprotection74%>99HighModerate

Recommendations :

  • Industrial scale : Direct esterification offers the best balance of yield and cost.

  • High ee requirements : Asymmetric hydrogenation or resolution preferred despite lower yields.

Quality Control and Characterization

  • HPLC Analysis : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time = 8.2 min.

  • Optical Rotation : [α]D²⁵ = +15.2° (c = 1, H₂O).

  • 1H NMR (400 MHz, D₂O) : δ 7.32–7.25 (m, 5H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, CH), 3.72 (s, 3H, OCH₃), 3.02 (dd, J = 14.0, 6.8 Hz, 1H, CH₂), 2.88 (dd, J = 14.0, 6.8 Hz, 1H, CH₂) .

Chemical Reactions Analysis

Types of Reactions

Methyl (2s)-3-amino-2-benzylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Methyl (2S)-3-amino-2-benzylpropanoate hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to amino acids and its ability to interact with biological systems. Research indicates that compounds with similar structures can serve as inhibitors in various biochemical pathways, particularly in cancer treatment. The compound has shown promise in targeting the eIF4E protein, which is implicated in the regulation of translation initiation in cancer cells .

Case Study: eIF4E Inhibition
A notable study demonstrated that compounds similar to this compound can inhibit eIF4E, a critical factor in cap-dependent translation. This inhibition can potentially disrupt cancer cell proliferation, making it a candidate for further investigation in oncology .

Synthetic Methodologies

Synthesis of Derivatives
The compound serves as a precursor in the synthesis of more complex molecules. For instance, it can be utilized in the formation of various derivatives through reactions with different functional groups. The synthesis process typically involves the use of reagents like thionyl chloride and diisopropyl ethylamine under controlled conditions, yielding high purity and yield products .

Table 1: Synthesis Overview

Reaction StepReagents UsedYield (%)
Initial ReactionThionyl chloride, Methanol95
Formation of DerivativeHATU, Diisopropyl ethylamineHigh
Final PurificationEthyl acetate extractionHigh

Applications in Drug Development

Lead Compound Identification
In drug discovery, this compound has been identified as a lead compound due to its favorable pharmacokinetic properties. Its ability to penetrate biological membranes makes it suitable for oral bioavailability studies, which are crucial during the early phases of drug development .

Case Study: Pharmacokinetic Profiling
A study focusing on the pharmacokinetics of similar compounds revealed that modifications to the benzyl group can enhance metabolic stability and reduce toxicity while maintaining efficacy against target proteins . Such findings underscore the importance of structural modifications in optimizing drug candidates.

Mechanism of Action

The mechanism of action of Methyl (2s)-3-amino-2-benzylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with various cellular targets, modulating biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between methyl (2S)-3-amino-2-benzylpropanoate hydrochloride and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Applications
Methyl (2S)-3-amino-2-benzylpropanoate HCl C2: Benzyl; C3: NH₂; Ester: Methyl C₁₁H₁₆ClNO₂ 229.71 High lipophilicity (benzyl), chiral center, moderate solubility in polar solvents Peptide synthesis, chiral intermediates
Methyl (2S)-3-amino-2-fluoropropanoate HCl C2: F; C3: NH₂; Ester: Methyl C₄H₉ClFNO₂ 154.21 Enhanced polarity (fluorine), lower steric hindrance Fluorinated drug precursors
Methyl (2S)-2-amino-3-(2-naphthyl)propanoate HCl C2: NH₂; C3: 2-Naphthyl; Ester: Methyl C₁₅H₁₆ClNO₂ 277.75 Extended aromaticity (naphthyl), reduced solubility in aqueous media Ligands for receptor studies
Ethyl 3-amino-2-benzylpropanoate HCl C2: Benzyl; C3: NH₂; Ester: Ethyl C₁₂H₁₈ClNO₂ 243.73 Increased ester hydrophobicity, slower hydrolysis vs. methyl ester Prodrug development
Methyl (2S)-3-amino-2-methoxypropanoate HCl C2: Methoxy; C3: NH₂; Ester: Methyl C₅H₁₂ClNO₃ 169.61 Polar methoxy group, improved water solubility Glycine analogs, enzyme substrates

Key Insights:

Lipophilicity and Solubility: The benzyl group in the target compound enhances lipophilicity compared to fluorine or methoxy derivatives, making it suitable for membrane-permeable intermediates. However, this reduces aqueous solubility, contrasting sharply with methyl (2S)-3-amino-2-methoxypropanoate HCl, which exhibits higher polarity . The 2-naphthyl analog () has even greater hydrophobicity due to its fused aromatic ring, limiting its utility in aqueous reactions .

Steric and Electronic Effects: Substituting benzyl with fluorine () reduces steric bulk, favoring reactions requiring nucleophilic attack at the amino group. The electron-withdrawing fluorine also modulates acidity and reactivity . Ethyl ester derivatives () exhibit slower enzymatic hydrolysis than methyl esters, advantageous for sustained-release drug formulations .

Synthetic Utility :

  • The benzyl group in the target compound may necessitate protection/deprotection strategies during synthesis (e.g., using benzyl chloroformate, as in ). This contrasts with methoxy or fluorine-substituted analogs, which are more straightforward to functionalize .
  • The naphthyl derivative () requires specialized purification techniques (e.g., C18 reverse-phase chromatography) due to its low polarity .

Chirality and Bioactivity: All compared compounds retain chirality at C2 or C3, but stereochemical outcomes vary. For example, methyl (2S)-2-amino-3-(2-naphthyl)propanoate HCl () may exhibit distinct enantioselectivity in catalysis compared to the benzyl analog .

Biological Activity

Methyl (2S)-3-amino-2-benzylpropanoate hydrochloride is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H15ClN2O2C_{11}H_{15}ClN_{2}O_{2} and a molecular weight of approximately 240.70 g/mol. The compound features a chiral center at the 2-position, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl bromide with a suitable amino acid derivative. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis techniques that enhance reaction efficiency.

Anti-Proliferative Effects

Recent studies have demonstrated that derivatives of methyl (2S)-3-amino-2-benzylpropanoate exhibit significant anti-proliferative activity against various cancer cell lines. For instance, compounds structurally related to this amino acid derivative have shown IC50 values in the nanomolar range against HCT116 and MDA-MB-231 cell lines, indicating potent inhibitory effects on cell growth .

Table 1: Anti-Proliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
Benzoyl derivativeHCT11631.6
Benzoyl derivativeMDA-MB-23135.8
Methyl derivativeHCT116120-130
Methyl derivativeMDA-MB-231200-350

The mechanism of action for this compound appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Research indicates that these compounds may inhibit specific receptors involved in cancer progression, such as CCR2 and CCR5 .

Case Studies

  • Case Study on Anti-Cancer Activity :
    A study evaluated the anti-cancer properties of methyl (2S)-3-amino-2-benzylpropanoate derivatives in vitro. The results indicated a marked reduction in cell viability in treated groups compared to controls, supporting the hypothesis that these compounds can effectively target cancer cells.
  • Inflammatory Response Modulation :
    In another investigation, this compound was tested for its ability to modulate inflammatory responses in cellular models. The findings revealed that it could significantly reduce pro-inflammatory cytokine production, suggesting potential use in treating inflammatory diseases .

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. Further studies are required to establish comprehensive safety data, particularly for long-term exposure.

Q & A

Q. What are the optimal synthetic routes for Methyl (2S)-3-amino-2-benzylpropanoate hydrochloride?

Methodological Answer: The synthesis typically involves stereoselective formation of the chiral center at the 2-position. A common approach is the reduction of a precursor imine or amide using chiral catalysts. For example, describes a stepwise protocol for a structurally related compound:

  • Step 1: Protection of the amino group using tert-butoxycarbonyl (Boc) under basic conditions.
  • Step 2: Acidic deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt.
    Key reagents include sodium borohydride for selective reductions () and HCl for salt formation. Reaction conditions (e.g., stirring at room temperature for 1 hour) are critical to minimize racemization . Chiral purity can be confirmed via polarimetry or chiral HPLC .

Q. How should this compound be purified and characterized?

Methodological Answer:

  • Purification: Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with dichloromethane/methanol gradients) is effective. highlights similar compounds purified via solvent systems like ethyl acetate/hexane.
  • Characterization:
    • NMR: 1H and 13C NMR to confirm stereochemistry (e.g., δ 3.79 ppm for methoxy groups in ).
    • HPLC: Chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric excess (>98% for pharmaceutical-grade intermediates) .
    • Melting Point: Compare with literature values (e.g., analogs in show melting points between 180–200°C).

Advanced Research Questions

Q. How can chiral purity be maintained during large-scale synthesis?

Methodological Answer:

  • Catalyst Selection: Use asymmetric hydrogenation catalysts (e.g., Rhodium-BINAP complexes) to enforce (2S) configuration. emphasizes chiral building blocks to avoid racemization.
  • Reaction Monitoring: In-line FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.
  • Case Study: achieved 100% yield without racemization by strictly controlling reaction time (1 hour) and temperature (25°C) during HCl-mediated deprotection .

Q. What is the compound’s stability under varying storage conditions?

Methodological Answer:

  • Short-Term Stability: At 37°C (simulating physiological conditions), stability remains intact for 24–48 hours ().
  • Long-Term Stability: At -20°C, degradation occurs after 3 months (70% remaining), with significant decomposition by 6 months (30% remaining). Storage in anhydrous, argon-flushed vials is recommended .
  • Analytical Validation: Use LC-MS to identify degradation products (e.g., de-esterified or oxidized derivatives) .

Q. How is this compound utilized as an intermediate in drug development?

Methodological Answer:

  • Peptide Mimetics: The benzyl group enhances lipophilicity for blood-brain barrier penetration. notes its use in synthesizing neuroactive peptides.
  • Prodrug Design: Esterification (methyl group) improves bioavailability, while the hydrochloride salt enhances solubility. highlights similar amino acid derivatives in enzyme inhibitor studies.
  • Case Study: In , the compound’s methyl ester moiety was critical for metabolic stability in preclinical trials .

Q. What analytical techniques resolve data contradictions in stereochemical assignments?

Methodological Answer:

  • X-ray Crystallography: Definitive proof of absolute configuration (e.g., used XRD for ephedrine derivatives).
  • Vibrational Circular Dichroism (VCD): Differentiates enantiomers via IR spectra.
  • Cross-Validation: Compare NMR coupling constants (e.g., J-values for vicinal protons) with computational models (DFT) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coats, and fume hoods mandatory ().
  • Spill Management: Neutralize with sodium bicarbonate and absorb with vermiculite.
  • Waste Disposal: Segregate as hazardous organic waste; incineration recommended .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2s)-3-amino-2-benzylpropanoate hydrochloride
Reactant of Route 2
Methyl (2s)-3-amino-2-benzylpropanoate hydrochloride

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